molecular formula C11H10BrNOS B11767797 2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole

2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole

Cat. No.: B11767797
M. Wt: 284.17 g/mol
InChI Key: HHUKPCZBXXPONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole is a brominated thiazole derivative featuring a 3-methoxy-4-methylphenyl substituent at the 4-position of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The bromine atom at position 2 and the substituted aryl group at position 4 are critical for modulating electronic, steric, and pharmacokinetic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

2-bromo-4-(3-methoxy-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10BrNOS/c1-7-3-4-8(5-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3

InChI Key

HHUKPCZBXXPONA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)Br)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4-(3-Methoxy-4-Methylphenyl)Thiazole

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves the reaction of a bromo ketone with a thioamide to form the heterocyclic ring. For 2-bromo-4-(3-methoxy-4-methylphenyl)thiazole, the precursor 2-bromo-1-(3-methoxy-4-methylphenyl)ethan-1-one is first synthesized via radical bromination of 1-(3-methoxy-4-methylphenyl)ethan-1-one using NN-bromosuccinimide (NBS) and benzoyl peroxide in ethanol. The bromo ketone intermediate is then subjected to cyclocondensation with thiourea in refluxing ethanol, yielding 2-amino-4-(3-methoxy-4-methylphenyl)thiazole.

Key Reaction Conditions

  • Bromination: NBS (1.1 eq), benzoyl peroxide (catalytic), ethanol, 25°C, 1–2 h.

  • Cyclocondensation: Thiourea (1 eq), ethanol, reflux, 6–8 h.

  • Yield: 75–85% for the bromo ketone; 70–80% for the thiazole.

Diazotization and Sandmeyer Bromination

The 2-amino group of the thiazole intermediate is replaced with bromine via a Sandmeyer reaction. The amino thiazole is treated with sodium nitrite and hydrobromic acid at 0–5°C to form a diazonium salt, which is subsequently reacted with copper(I) bromide to yield the final product.

Optimization Insights

  • Diazotization: NaNO₂ (1.2 eq), HBr (48%), 0–5°C, 30 min.

  • Bromination: CuBr (1.5 eq), 60°C, 2 h.

  • Yield: 60–65%.

One-Pot Multi-Component Synthesis

Bromination-Cyclization Strategy

A streamlined one-pot approach involves bromination of 1-(3-methoxy-4-methylphenyl)ethan-1-one with NBS, followed by nucleophilic substitution with potassium thiocyanate (KSCN) and cyclization with benzylamine. While this method initially produced a thiazolidin-2-ylidene derivative in one study, modifications to the amine component (e.g., using ammonia gas) could favor thiazole formation.

Critical Parameters

  • Bromination: NBS (1.1 eq), ethanol, 25°C, 1 h.

  • Thiocyanate Substitution: KSCN (1 eq), 1 h.

  • Cyclization: NH₃ (g), 4–6 h.

  • Yield: 50–60% (estimated based on analogous reactions).

Alternative Pathways from Sulfonamide Intermediates

Sulfonyl Chloride-Mediated Thiazole Formation

Patent literature describes the use of aryl sulfonyl chlorides in thiazole synthesis. For example, 3-methoxy-4-methylbenzenesulfonyl chloride can react with a pre-formed 2-aminothiazole under basic conditions (e.g., DBU) to introduce the aryl group. However, this method requires prior synthesis of the 2-bromothiazole core, making it less direct.

Reaction Overview

  • Sulfonyl Chloride Synthesis: Li-halogen exchange of 1-bromo-3-methoxy-4-methylbenzene, SO₂ trapping, chlorination with SO2Cl2\text{SO}_2\text{Cl}_2.

  • Thiazole Coupling: 2-Bromothiazole, sulfonyl chloride (1 eq), DBU (1.5 eq), THF, 25°C, 12 h.

  • Yield: 40–50%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldReference
Hantzsch + SandmeyerHigh regioselectivity; scalableMulti-step; requires hazardous reagents60–65%
One-Pot BrominationReduced purification stepsLow yield for thiazole; side reactions50–60%
Sulfonamide RouteModular aryl introductionComplex precursor synthesis; low efficiency40–50%

Mechanistic and Practical Considerations

Regioselectivity in Bromination

Radical bromination using NBS selectively targets the α-position of ketones due to the stability of the resulting radical intermediate. This selectivity is critical for ensuring the correct positioning of the bromine atom in the thiazole ring.

Purification and Characterization

  • Crystallization : Ethanol or ethyl acetate/hexane mixtures are effective for isolating intermediates.

  • Spectroscopy : 1H^1\text{H}-NMR confirms the absence of residual amino groups post-bromination (e.g., δ 5.2 ppm for NH₂) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives are recognized for their potential anticancer properties. Recent studies have demonstrated that 2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the in vitro cytotoxic activity of this compound on human breast adenocarcinoma (MCF-7) and liver cancer (HepG2) cell lines. The results indicated:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
This compoundMCF-7< 30.545.87
Similar Thiazole DerivativeHepG2< 35.042.37

These findings suggest that the compound has a lower IC50 compared to standard chemotherapy drugs, indicating enhanced potency against these cancer types .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds have been extensively studied, with particular focus on their efficacy against resistant bacterial strains.

Case Study: Antimicrobial Efficacy

Research has shown that this compound exhibits notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundPathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus< 12.5
Similar Thiazole DerivativeEscherichia coli< 10.0

The presence of bromine and methoxy substitutions enhances the compound's antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant strains .

Comparison with Similar Compounds

Key Observations :

  • Heteroaromatic substituents (e.g., thienyl) alter π-π stacking interactions and solubility .

Key Observations :

  • Bromination often employs CuBr₂ or tert-butyl nitrite under mild conditions .
  • Tosylation (e.g., in ) protects reactive sites during synthesis .

Key Observations :

  • Methoxy and methyl groups (as in the target compound) may enhance enzyme inhibition via hydrophobic interactions .
  • Bromine’s electronegativity improves antimicrobial activity by disrupting bacterial membranes .

Physicochemical Properties

Critical properties influencing drug-likeness:

Compound Name LogP (Predicted) Solubility (mg/mL) Stability Reference ID
This compound ~3.2 (estimated) Low (hydrophobic) Stable under inert conditions
2-Bromo-4-(2-thienyl)thiazole 2.8 0.15 (in DMSO) Sensitive to light
4-Bromo-2-(3-chloro-4-methoxyphenyl)thiazole ~3.5 Not reported Stable at room temperature

Key Observations :

  • Higher LogP values (e.g., >3) suggest improved membrane permeability but reduced aqueous solubility .
  • Stability under physiological conditions is critical for in vivo applications .

Biological Activity

2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its chemical properties, mechanisms of action, and relevant case studies showcasing its biological efficacy.

The compound features a thiazole ring, characterized by a five-membered structure containing sulfur and nitrogen atoms. Its molecular formula is C11_{11}H10_{10}BrN1_{1}S1_{1}O1_{1}, with a molecular weight of approximately 284.17 g/mol. The presence of the bromine atom and the methoxy group on the phenyl substituent enhances its solubility and bioactivity, making it a promising candidate for pharmacological studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) carcinoma cells. The compound's structure allows it to engage in interactions that lead to apoptosis in cancer cells.

Case Study Findings:

  • In vitro Efficacy : A study reported that this compound demonstrated IC50_{50} values indicating substantial cytotoxicity against MCF-7 cells, comparable to standard chemotherapy agents .
  • Mechanism Insights : The compound was found to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both caspase-dependent and independent pathways .

Comparative Biological Activity

To better understand the efficacy of this compound, it is beneficial to compare it with other thiazole derivatives in terms of their biological activity:

Compound NameIC50_{50} (µM)Target Cell LineActivity Type
This compound1.6 ± 0.1MCF-7Anticancer
Compound A (e.g., Doxorubicin)0.5 ± 0.05MCF-7Anticancer
Compound B (e.g., CA-4)0.03–0.9Various Tumor LinesAntiproliferative

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of precursor thiazoles. For example, similar compounds (e.g., 2-Bromo-4-phenyl-1,3-thiazole) are synthesized via Sandmeyer-type reactions using CuBr and n-butyl nitrite in acetonitrile at 333 K, yielding 53% after silica gel chromatography . Key parameters include:
  • Temperature : Elevated temperatures (e.g., 333 K) accelerate bromination but may require reflux conditions for stability.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Purification : Gradient elution (heptane:ethyl acetate, 70:3) improves purity.
  • Data Table :
PrecursorBrominating AgentSolventTemp (K)Yield (%)Purity (HPLC)
4-Phenyl-2-aminothiazoleCuBr/n-butyl nitriteAcetonitrile33353>95%

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths (e.g., C–Br = 1.89 Å) and torsional angles (e.g., 7.45° between thiazole and phenyl planes) . SHELX software is recommended for refinement .
  • NMR : ¹H NMR (500 MHz, DMSO-d₆) shows distinct signals for aromatic protons (δ 7.40–8.16 ppm) and thiazole protons (δ 8.16 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 430 [M⁺]) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?

  • Methodological Answer :
  • Assay Design : Use standardized protocols (e.g., broth microdilution for antimicrobial activity, IC₅₀ determination in cancer cell lines). Thiazole derivatives often target enzymes (e.g., kinases) or DNA via electrophilic interactions .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v).
  • Data Interpretation : Correlate substituent effects (e.g., bromine’s electrophilicity, methoxy group’s solubility) with activity trends. For example, brominated thiazoles show enhanced bioactivity due to covalent binding to nucleophilic residues .

Q. What challenges arise in crystallographic analysis of this compound, and how can intermolecular interactions inform material properties?

  • Methodological Answer :
  • Challenges : Crystal twinning or weak diffraction due to flexible substituents (e.g., methoxy groups). Use high-resolution data (e.g., synchrotron sources) and SHELXL for refinement .
  • Intermolecular Interactions :
  • π-π stacking (3.8 Å between thiazole and phenyl rings) stabilizes the lattice .
  • S···Br contacts (3.54 Å) influence packing density and solubility .
  • Table :
Interaction TypeDistance (Å)Energy (kcal/mol)Relevance
π-π stacking3.815-5 to -10Stabilizes crystal lattice
S···Br3.540-2 to -4Affects melting point

Q. How should researchers address contradictions in reported synthetic yields or biological activity data for structurally similar thiazoles?

  • Methodological Answer :
  • Root-Cause Analysis : Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, yields drop if CuBr is not freshly prepared .
  • Statistical Validation : Use triplicate experiments and ANOVA to assess reproducibility.
  • Case Study : Discrepancies in antimicrobial activity may stem from assay variations (e.g., bacterial strain differences). Standardize protocols using CLSI guidelines .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (Cl, I) or methyl groups at the 4-position. For example, replacing bromine with chlorine alters electrophilicity and bioavailability .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) and docking studies (AutoDock Vina) to map binding modes .
  • Data Table :
DerivativeIC₅₀ (μM, HeLa)LogPBinding Affinity (kcal/mol)
2-Bromo-4-(3-MeO-4-MePh)thiazole12.33.2-8.7
2-Cl-4-(3-MeO-4-MePh)thiazole18.92.8-7.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.